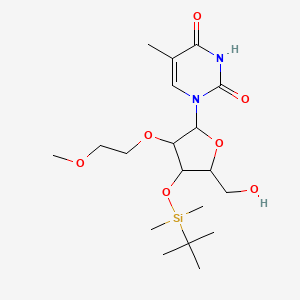
3'-O-(t-Butyldimethylsilyl)-2'-O-(2-methoxyethyl)-5-methyluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3'-O-(t-Butyldimethylsilyl)-2'-O-(2-methoxyethyl)-5-methyluridine is a complex organic compound It features a tetrahydrofuran ring substituted with tert-butyldimethylsilyl and methoxyethoxy groups, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3'-O-(t-Butyldimethylsilyl)-2'-O-(2-methoxyethyl)-5-methyluridine typically involves multiple steps. The starting materials are often simple organic molecules, which undergo a series of reactions including protection, substitution, and cyclization. The tert-butyldimethylsilyl group is introduced to protect the hydroxyl group during the synthesis. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment and reagents. The process would also need to comply with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
3'-O-(t-Butyldimethylsilyl)-2'-O-(2-methoxyethyl)-5-methyluridine can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The pyrimidine ring can be reduced under certain conditions.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the pyrimidine ring could produce a dihydropyrimidine derivative.
Scientific Research Applications
3'-O-(t-Butyldimethylsilyl)-2'-O-(2-methoxyethyl)-5-methyluridine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3'-O-(t-Butyldimethylsilyl)-2'-O-(2-methoxyethyl)-5-methyluridine depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary depending on the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other tetrahydrofuran and pyrimidine derivatives. What sets 3'-O-(t-Butyldimethylsilyl)-2'-O-(2-methoxyethyl)-5-methyluridine apart is its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds might include:
Tetrahydrofuran derivatives: Compounds with similar ring structures but different substituents.
Pyrimidine derivatives: Compounds with similar ring structures but different functional groups.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1221967-92-5 |
|---|---|
Molecular Formula |
C19H34N2O7Si |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
1-[4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C19H34N2O7Si/c1-12-10-21(18(24)20-16(12)23)17-15(26-9-8-25-5)14(13(11-22)27-17)28-29(6,7)19(2,3)4/h10,13-15,17,22H,8-9,11H2,1-7H3,(H,20,23,24) |
InChI Key |
QGBVVZHQUKMHOR-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O[Si](C)(C)C(C)(C)C)OCCOC |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O[Si](C)(C)C(C)(C)C)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















